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FerricPhosphate

Cat. No.: B1173416
CAS No.: 11045-86-0
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Description

Overview of Ferric Phosphate (B84403) within Inorganic and Materials Chemistry Research

Within inorganic chemistry, the focus on FePO4 often revolves around its synthesis, crystallographic variations, and the fundamental nature of the iron-phosphate bonding acs.orgnih.govmaterialsproject.orgacs.orgacs.org. Studies investigate different synthetic routes, including coprecipitation, hydrothermal methods, and sol-gel processes, to control the phase purity, morphology, and particle size of FePO4, which in turn influence its properties mdpi.commrs-k.or.krmrs-k.or.kr. The crystal structure of FePO4 is particularly significant, with various polymorphs existing, such as the trigonal quartz-like structure, monoclinic, and orthorhombic phases, each exhibiting distinct structural characteristics and behavior acs.orgnih.govmaterialsproject.org. Researchers utilize techniques like X-ray diffraction (XRD) and neutron diffraction to elucidate these structures and understand the arrangement of FeO4 and PO4 tetrahedra or FeO6 octahedra within the lattice acs.orgnih.govmaterialsproject.org.

In materials chemistry, FePO4 is extensively studied, primarily as a precursor material for the synthesis of lithium iron phosphate (LiFePO4), a prominent cathode material for lithium-ion batteries mdpi.commrs-k.or.krmdpi.comaip.orgresearchgate.net. The properties of the FePO4 precursor, such as its specific surface area and tap density, are crucial for controlling the characteristics of the final LiFePO4 product mdpi.com. Furthermore, research explores the electrochemical behavior of different FePO4 phases, investigating their potential for lithium intercalation acs.orgnih.govacs.org. Beyond battery technology, FePO4 and related iron phosphates are being investigated for applications in catalysis, adsorption, and separation processes, leveraging their unique structural and surface properties mdpi.comd-nb.inforesearchgate.netresearchgate.netrsc.org.

Historical Context of Ferric Phosphate Research Developments

The study of phosphates, including iron phosphates, has a history intertwined with the broader development of chemistry. Early investigations focused on the fundamental chemistry of phosphorus and its oxidation products, leading to the characterization of various phosphoric acids and their salts gutenberg.org. The discovery of phosphorus in biological materials further spurred interest in phosphate compounds gutenberg.org.

Research specifically on ferric phosphate has evolved alongside advancements in synthesis and characterization techniques. The ability to synthesize different crystalline and amorphous phases of FePO4 allowed for more detailed structural and property investigations acs.orgnih.govmaterialsproject.org. The recognition of the potential of iron phosphates in various applications, particularly in the context of energy storage with the advent of lithium-ion batteries, significantly boosted research efforts in recent decades mdpi.comaip.orgresearchgate.net. Historical research laid the groundwork for understanding the basic chemical behavior of FePO4, paving the way for contemporary studies focused on tailoring its properties for specific technological demands. Early studies also explored its use as an ion exchanger cdnsciencepub.com.

Contemporary Research Challenges and Opportunities for Ferric Phosphate

Contemporary research on ferric phosphate faces several challenges and presents numerous opportunities. A key challenge lies in precisely controlling the synthesis of specific FePO4 polymorphs and morphologies with high purity and desired characteristics mdpi.commrs-k.or.krgoogle.comgoogle.com. Impurities, such as iron oxides or other iron contaminants, can significantly impact the performance of FePO4 in applications like battery materials google.comgoogle.com. Developing cost-effective and environmentally friendly synthesis methods that yield highly pure and crystalline FePO4 remains an active area of research mdpi.commrs-k.or.kr.

Another challenge is gaining a comprehensive understanding of the relationship between the synthesis parameters, crystal structure, and the resulting physical and chemical properties of FePO4 acs.orgnih.govmaterialsproject.orgmdpi.comnih.gov. For instance, the amorphous content and surface area of FePO4 have been shown to influence its solubility and bioavailability, highlighting the importance of controlling these factors during synthesis nih.gov.

Opportunities in FePO4 research are closely linked to addressing these challenges. The demand for improved energy storage materials continues to drive research into optimizing FePO4 as a precursor for LiFePO4, focusing on enhancing its electrochemical performance through control over particle size, morphology, and crystallinity mdpi.commrs-k.or.krmdpi.comaip.orgresearchgate.net. Exploring novel synthesis techniques, including those that allow for the creation of hollow or nanostructured iron phosphates, presents opportunities to develop materials with enhanced surface area and reactivity for catalysis and adsorption applications d-nb.inforesearchgate.net.

Furthermore, investigating the catalytic properties of FePO4 in various reactions, such as ammoxidation and oxygen evolution, represents a growing area of research researchgate.netrsc.org. Understanding the catalytic mechanisms and optimizing the FePO4 structure and composition for specific reactions are key opportunities. The potential for utilizing iron phosphates in addressing environmental challenges, such as phosphorus recovery and wastewater treatment, also presents significant research avenues northwestern.edursc.org.

Table 1: Selected Crystalline Phases of Ferric Phosphate (FePO4)

PhaseSpace GroupUnit Cell Parameters (approximate)ZNotesSource
MonoclinicP21/na=5.48 Å, b=7.48 Å, c=8.05 Å, β=95.7°4Synthesized from hydrated precursor acs.orgnih.gov
OrthorhombicPbcaa=9.17 Å, b=9.46 Å, c=8.68 Å8Synthesized from hydrated precursor acs.orgnih.gov
TrigonalP3_121Related to α-quartz structure-Thermally stable form, tetrahedral coordination acs.orgmaterialsproject.org

Table 2: Synthesis Methods for Iron Phosphate Precursors

MethodDescriptionNotesSource
CoprecipitationReaction of iron and phosphate precursors in solution, leading to precipitation.Simple, cost-effective, can control particle size and morphology. mdpi.commrs-k.or.krmrs-k.or.kr
HydrothermalSynthesis in aqueous solutions at elevated temperatures and pressures.Can yield crystalline phases and control morphology. acs.orgnih.govmdpi.com
Sol-gelFormation of a gel from a colloidal suspension, followed by drying and firing.Allows for synthesis of nano-sized materials and control of composition. mdpi.com
Thermal TreatmentDehydration of hydrated iron phosphate phases.Topotactic reaction preserving backbone frameworks. acs.orgnih.govacs.org

Table 3: Research Areas and Properties Explored for Ferric Phosphate

Research AreaKey Properties/Aspects StudiedExamples of Research FocusSource
Materials ChemistryCrystal structure, morphology, particle size, electrochemical properties.Precursor for LiFePO4, lithium intercalation, cathode materials. acs.orgnih.govacs.orgmdpi.commrs-k.or.krmdpi.comaip.orgresearchgate.net
Inorganic ChemistrySynthesis methods, phase transformations, crystal structures, bonding.Controlling synthesis parameters, characterizing polymorphs, understanding reaction kinetics. acs.orgnih.govmaterialsproject.orgacs.orgacs.orgmdpi.commrs-k.or.krmrs-k.or.kr
CatalysisCatalytic activity, selectivity, surface properties.Ammoxidation, oxygen evolution reaction, role as catalytic traps. mdpi.comd-nb.inforesearchgate.netrsc.orgnorthwestern.edu
Adsorption/SeparationAdsorption capacity, selectivity, structural characteristics.Removal of heavy metals, dyes, radionuclides. d-nb.inforesearchgate.net
Magnetic PropertiesMagnetic ordering, interactions.Antiferromagnetic behavior, mixed-valence compounds. acs.orgnih.govmountainscholar.org

Properties

CAS No.

11045-86-0

Molecular Formula

C29H40O9

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Ferric Phosphate

Aqueous Precipitation Routes for Ferric Phosphate (B84403) Synthesis

Aqueous precipitation is a widely used and cost-effective method for synthesizing ferric phosphate. This method typically involves the reaction of soluble iron salts and phosphate sources in an aqueous medium, leading to the formation and precipitation of ferric phosphate.

Ammonium (B1175870) Process and Sodium (Phosphoric Acid) Process Mechanisms

Two mainstream industrial processes for ferric phosphate production via aqueous precipitation are the ammonium process and the sodium process (also known as the phosphoric acid process). These processes are primarily distinguished by the pH regulating agent used.

In the Ammonium Process , ferrous sulfate (B86663) solution reacts with monoammonium phosphate. myandegroup.com Ammonia water is then used to neutralize the excess acid after precipitation and filtration, yielding ferric phosphate. myandegroup.com This process is reported to have a lower cost compared to the sodium process and yields ammonium sulfate as a by-product. myandegroup.com

The Sodium Process involves the reaction of iron(II) sulfate (often after phosphoric acid acidification) with hydrogen peroxide to generate ferric dihydrogen phosphate. myandegroup.com The pH is subsequently adjusted to around 2 using a sodium hydroxide (B78521) solution to precipitate ferric(III) phosphate. myandegroup.com

Another process involves the reaction of phosphoric acid with iron powder and hydrogen peroxide to obtain ferric phosphate dihydrate, which is then calcined to anhydrous ferric phosphate. researchgate.net This method is considered environmentally friendly due to low wastewater discharge. myandegroup.comresearchgate.net

Controlled Precipitation through pH and Temperature Regulation

Controlling the pH and temperature of the reaction solution is critical in aqueous precipitation methods to ensure complete dissolution of starting materials and to obtain crystalline ferric phosphate with high purity and crystalline phase purity. google.com Ferric phosphate, due to its low solubility, typically precipitates from solution as amorphous ferric phosphate hydrate. google.com

Studies have shown that the solution pH significantly influences the precipitation of ferric phosphate. Pure ferric phosphate is predicted to precipitate below pH 3.5. researchgate.net A mixture of ferric phosphate and hydroxide precipitates between pH 3.5 and 4.5, with pure ferric hydroxide forming above pH 4.5. researchgate.net Experimental results, however, indicate that ferric phosphate precipitation can occur even at higher pH values, suggesting the involvement of mechanisms beyond simple chemical equilibrium. researchgate.net

Temperature also plays a role in the precipitation and crystallization of iron phosphate phases. At temperatures between 50 and 200 °C and a pH of 1.6, amorphous iron phosphate precursors can nucleate and grow, crystallizing into phases like strengite and phosphosiderite at 100 °C, and recrystallizing to ferric giniite at temperatures ≥ 150 °C. acs.org Maintaining the temperature above 65°C during the oxidation step in some synthetic methods can be important. google.com Electrolyte temperature control, such as maintaining it at 60 °C, has been shown to be optimal for forming ferric phosphate dihydrate with desired morphological characteristics in anodic oxidation methods. mdpi.com

Influence of Precursor Materials on Ferric Phosphate Formation

The choice of precursor materials significantly impacts the formation and properties of ferric phosphate. Various iron salts, including ferric nitrate (B79036), ferric chloride, ferrous sulfate, and ferrous chloride, have been used in precipitation experiments. researchgate.net The use of iron(II) salts often requires an oxidation step to form ferric phosphate. myandegroup.comgoogle.commdpi.com For instance, in the sodium process, iron(II) sulfate is oxidized with hydrogen peroxide. myandegroup.com In anodic oxidation methods, Fe²⁺ is oxidized to Fe³⁺ after the anodic oxidation step to promote ferric phosphate dihydrate formation. mdpi.com

The concentration and ratio of precursor materials also influence the resulting ferric phosphate. The saturation index of ferric phosphate dihydrate is affected by the molar ratio of Fe³⁺ to PO₄³⁻ and the initial phosphate concentration. researchgate.net Using iron(III) nitrate and diammonium hydrogen phosphate at a pH of around 7.5 and ambient temperature has been reported for synthesizing iron phosphate. researchgate.net Equimolecular solutions of ferric nitrate and potassium hydrogen phosphate at pH 2.0 have yielded amorphous ferric phosphate dihydrate. researchgate.net

The physical form of the iron precursor can also be varied, with methods utilizing iron powder reacting with phosphoric acid and hydrogen peroxide. researchgate.net

Hydrothermal and Solvothermal Synthesis of Ferric Phosphate

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including ferric phosphate, under elevated temperatures and pressures using water (hydrothermal) or non-aqueous solvents (solvothermal) as the reaction medium. chemrxiv.org These methods offer advantages in controlling particle size, morphology, and crystallinity. chemrxiv.orgresearchgate.net

Hydrothermal synthesis of iron(III) phosphates has been conducted using various iron sources like FeCl₃, H₃PO₄, and urea (B33335) in aqueous solutions at temperatures such as 180 °C. rsc.orgresearchgate.net The reaction product can depend on the molar ratio of reactants. rsc.orgresearchgate.net Mild hydrothermal conditions can lead to the formation of different iron(III) phosphate compounds, including FePO₄·2H₂O and ammonium iron phosphates, depending on the presence and concentration of urea. researchgate.net

Solvothermal methods, utilizing organic solvents like ethylene (B1197577) glycol, have been employed to synthesize ferric phosphate or its related compounds, often as precursors for materials like lithium iron phosphate. mdpi.commagtech.com.cnrsc.orgcapes.gov.br These methods can facilitate the formation of specific morphologies, such as nanoplates. mdpi.comrsc.orgcapes.gov.br

Role of Reaction Parameters (Temperature, Time, Surfactants) on Microstructure and Morphology

Reaction parameters in hydrothermal and solvothermal synthesis, including temperature, time, and the presence of surfactants, significantly influence the microstructure and morphology of the resulting ferric phosphate.

Temperature: Hydrothermal synthesis temperature affects the crystallinity and phase purity of iron phosphates. For instance, in the synthesis of LiFePO₄ precursors, temperatures above 175 °C were found to yield complete ion ordering and correct lattice parameters. cambridge.org Higher temperatures in hydrothermal processes can accelerate phase transformation from amorphous to crystalline forms via dissolution-recrystallization mechanisms. researchgate.net

Time: Reaction time in precipitation and hydrothermal processes can influence particle size and aggregation. In co-precipitation, increasing reaction time can lead to smaller primary particles aggregating more tightly, resulting in more spherical secondary particles. mrs-k.or.krmrs-k.or.kr In solvothermal synthesis, reaction time can affect the size of particles, with longer times potentially leading to the formation of larger secondary particles due to agglomeration. mdpi.com

Surfactants: The addition of surfactants can modulate the morphology and particle size of ferric phosphate. mdpi.com For example, cetyltrimethylammonium bromide (CTAB) has been shown to effectively control the morphology of anodic oxidation products, including ferric phosphate dihydrate. mdpi.com Surfactants can influence crystal growth and prevent agglomeration, leading to more uniform particle size distribution. mdpi.comelectrochemsci.orgresearchgate.net

Research findings highlight the intricate relationship between synthesis parameters and material properties. For example, in anodic oxidation synthesis of FePO₄·2H₂O, varying water bath temperature resulted in different morphologies and particle sizes, with 60 °C yielding optimal characteristics for a lithium-ion battery precursor. mdpi.com

Synthesis MethodKey Parameters VariedObserved Influence on FePO₄Relevant Findings
Aqueous Precipitation (Anodic Oxidation)Temperature (40-70 °C)Morphology, Particle Size, Agglomeration60 °C yielded optimal morphology and particle size; higher temperatures led to larger particles. mdpi.com
Aqueous Precipitation (Co-precipitation)Reaction Time (3-10 h)Primary & Secondary Particle Size, Aggregation, MorphologyLonger times led to tighter aggregation of smaller primary particles and more spherical secondary particles. mrs-k.or.krmrs-k.or.kr
Aqueous PrecipitationpHPhase Purity (FePO₄ vs Fe(OH)₃)Pure FePO₄ precipitates below pH 3.5; mixtures and Fe(OH)₃ form at higher pH. researchgate.net
Hydrothermal SynthesisTemperature (120-220 °C)Crystallinity, Ion Ordering, Lattice ParametersTemperatures above 175 °C yielded complete ion ordering and correct lattice parameters for LiFePO₄ precursor. cambridge.org
Hydrothermal SynthesisFe:P:C Molar Ratio (with urea)Formation of different iron(III) phosphate compoundsVarying ratios led to the formation of FePO₄·2H₂O, Fe(NH₄)(HPO₄)₂, etc. rsc.orgresearchgate.net
Solvothermal SynthesisReaction TimeParticle Size, AgglomerationLonger times associated with larger secondary particles due to agglomeration. mdpi.com
Aqueous Precipitation (Anodic Oxidation)Surfactant (CTAB)Morphology ModulationCTAB effectively modulated the morphology of the product. mdpi.com

Homogeneous Precipitation Techniques for Ferric Phosphate

Homogeneous precipitation is a technique where the precipitating agent is generated uniformly throughout the solution, often by a chemical reaction that slowly produces the required ions. This approach can lead to more uniform particle size and morphology compared to traditional heterogeneous precipitation where reagents are added directly, potentially causing localized supersaturation.

Amorphous iron(III) phosphate has been synthesized by homogeneous precipitation from aqueous solutions of ferrous ammonium sulfate hexahydrate and ammonium dihydrogen phosphate using hydrogen peroxide as the precipitating agent. researchgate.net

Another example involves the use of urea in hydrothermal synthesis, where its decomposition at elevated temperatures can lead to a gradual increase in pH, facilitating homogeneous precipitation of iron(III) phosphates. rsc.orgresearchgate.net This controlled generation of the precipitating agent (ammonia from urea hydrolysis) can influence the specific iron phosphate phases formed. researchgate.net

Homogeneous precipitation methods, such as those utilizing anodic oxidation with controlled parameters and surfactant addition, have been explored to obtain ferric phosphate dihydrate with improved crystallinity, uniform morphology, and controlled particle size distribution. mdpi.comgoogle.com These techniques aim to overcome issues like severe agglomeration observed in some liquid-phase precipitation methods. electrochemsci.org

Solid-State Synthesis and Calcination Processes for Ferric Phosphate

Solid-state synthesis is a widely used method for preparing inorganic compounds, including ferric phosphate. This method typically involves the mechanical mixing of solid precursor materials, followed by heat treatment at elevated temperatures. The reaction occurs through diffusion of ions between the solid particles.

One approach to solid-state synthesis of ferric phosphate involves using readily available and low-cost materials. For instance, amorphous FePO₄·xH₂O powder, pre-synthesized via a precipitation technique from an aqueous solution using a cheap iron source like Fe(NO₃)₃·9H₂O, can be mixed with lithium carbonate (Li₂CO₃) and a carbon source (such as glucose) for the synthesis of LiFePO₄/C composites via a solid-state reaction process. researchgate.net The mixture is typically subjected to ball milling using a solvent like water or alcohol to ensure homogeneity before calcination. researchgate.net The choice of solvent during the mixing process can influence the microstructure and electrochemical properties of the final material. researchgate.net

Another solid-state method involves mixing red phosphorus and iron powder under an inert atmosphere, followed by ball milling with alcohol. patsnap.com The resulting mixture is then calcined at high temperature in an atmosphere furnace under an inert atmosphere to obtain a phosphorus-iron alloy body. patsnap.com This alloy body is subsequently subjected to oxidative calcination in a rotary furnace using oxygen-enriched gas at temperatures typically between 500-650°C to obtain a calcined powder. patsnap.com The calcined powder can then be pulverized and screened to obtain anhydrous ferric phosphate. patsnap.com

Calcination is a critical step in many ferric phosphate synthesis routes, particularly for obtaining the anhydrous form from hydrated precursors. For example, ferric phosphate dihydrate, often obtained from the reaction of a phosphate with an iron salt, undergoes high-temperature calcination (generally at 500-600°C) to remove crystal water and yield anhydrous ferric phosphate. patsnap.com Calcination temperatures can range from 600 to 800°C for several hours to obtain anhydrous ferric orthophosphate material from a spherical precursor powder. google.com Two-stage calcination for dehydration can also be employed, with the first stage at a lower temperature (250-350°C) and the second stage at a higher temperature (500-600°C). googleapis.com This high-temperature treatment can lead to a decrease in the specific surface area of the anhydrous ferric phosphate. patsnap.com

Desulfurization Mechanisms via High-Temperature Calcination

In some synthesis processes, particularly those utilizing ferrous sulfate and phosphate salts via a co-precipitation method, sulfur impurities can be present in the resulting iron phosphate. sciengine.com These sulfur impurities typically exist in the form of sulfates. sciengine.com High-temperature calcination offers an alternative approach to remove sulfur from ferric phosphate, based on the principle of sulfate decomposition at elevated temperatures. sciengine.com

Research indicates that the sulfur in ferric phosphate can be effectively removed by high-temperature calcination. sciengine.com A higher calcination temperature generally leads to a more satisfactory desulfurization efficiency. sciengine.com Kinetic studies have shown that the desulfurization reaction follows a second-order reaction and is controlled by a chemical reaction mechanism. sciengine.com Calcining ferric phosphate at around 1173 K (900°C) for a short duration, such as 10 minutes, has been shown to reduce the sulfur content to below 0.01wt%. sciengine.com

The decomposition of sulfates during high-temperature calcination involves complex chemical reactions that vary depending on the atmosphere and impurities present. While detailed mechanisms for desulfurization specifically in ferric phosphate during calcination are still being explored, studies on the high-temperature decomposition of phosphogypsum (which contains calcium sulfate) provide some insights into sulfate decomposition at high temperatures. These studies indicate that a reducing atmosphere can accelerate the decomposition of sulfates and lower the initial decomposition temperature. nih.gov The presence of additives like iron can also influence the decomposition temperature of sulfates. nih.gov

Green Chemistry Approaches in Ferric Phosphate Synthesis

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in chemical processes. Applying green chemistry approaches to ferric phosphate synthesis focuses on developing environmentally friendly and sustainable methods.

Another environmentally friendly synthesis method involves a two-step reaction using phosphoric acid, iron powder, and hydrogen peroxide to first obtain ferric phosphate dihydrate intermediate, followed by high-temperature calcination to produce anhydrous ferric phosphate. researchgate.net This method significantly reduces the amount of industrial sewage compared to traditional synthesis routes. researchgate.net The ferric phosphate dihydrate intermediate produced by this method exhibits better thermal stability compared to intermediates from traditional methods, which can undergo severe decomposition during high-temperature calcination, potentially affecting the product's morphology. researchgate.net

Bio-inspired approaches are also being explored for the synthesis of iron phosphates, including potential green routes. While research in this area is ongoing, some studies have investigated microbial processes for the synthesis of Li-substituted iron phosphate at room temperature. ingentaconnect.com These processes involve the microbial reduction of Fe(III)-citrate in the presence of phosphate and lithium sources, leading to the formation of iron phosphate phases. ingentaconnect.com Although these methods are still largely in the research phase, they represent a potential avenue for developing more sustainable synthesis routes for iron phosphate compounds.

Structural Elucidation, Polymorphism, and Phase Transitions of Ferric Phosphate

Crystalline Forms and Hydrates of Ferric Phosphate (B84403)

Ferric phosphate, or iron(III) phosphate (FePO4), is known to exist in several crystalline forms, including four polymorphs of the anhydrous compound and two polymorphs of its dihydrate, FePO4·2H2O. wikipedia.org The most prevalent form of anhydrous FePO4 adopts a structure similar to α-quartz, characterized by tetrahedral Fe(III) and phosphate sites. wikipedia.org Additionally, two orthorhombic structures and a monoclinic phase have been identified. wikipedia.org

The hydrated crystalline forms of ferric phosphate include strengite and metastrengite. google.comgoogle.com Two new iron(III) phosphates have been synthesized through the dehydration of hydrothermally prepared monoclinic and orthorhombic hydrated phosphates (FePO4·2H2O). acs.orgresearchgate.net The mineral form of hydrated ferric phosphate is known as strengite. wikipedia.org

A new iron phosphate, Fe(PO4)·0.5H2O, has been synthesized and identified as having an orthorhombic crystal system. cambridge.org Furthermore, a new ferric acid phosphate, Fe3H3(PO4)4·6H2O, has been prepared through an inorganic sol-gel process and determined to have a hexagonal crystal structure.

The dihydrate forms of ferric phosphate, FePO4·2H2O, feature an octahedral iron center with two mutually cis water ligands. wikipedia.org The transformation from amorphous to crystalline FePO4·2H2O involves an induction period before converting to the monoclinic form. mdpi.com

The following table summarizes the key crystalline forms of ferric phosphate and their respective crystal systems.

Compound Formula Crystal System
α-Ferric PhosphateFePO4Trigonal (α-quartz structure)
Monoclinic Ferric PhosphateFePO4Monoclinic
Orthorhombic Ferric PhosphateFePO4Orthorhombic
Ferric Phosphate HemihydrateFe(PO4)·0.5H2OOrthorhombic
Ferric Phosphate Dihydrate (Strengite)FePO4·2H2OOrthorhombic
Ferric Phosphate Dihydrate (Metastrengite)FePO4·2H2OMonoclinic
Ferric Acid Phosphate HexahydrateFe3H3(PO4)4·6H2OHexagonal

Single crystal and powder X-ray diffraction (XRD) are fundamental techniques for elucidating the crystal structures of ferric phosphate polymorphs and hydrates. The crystal structure of α-FePO4 is composed of alternating [FeO4]⁻ and [PO4]⁺ tetrahedra that share vertices, forming even-membered rings. rsc.org

Two new anhydrous FePO4 phases, one monoclinic and one orthorhombic, were synthesized by dehydrating their respective dihydrate precursors. acs.org Single-crystal data revealed that the monoclinic FePO4 belongs to the space group P21/n with unit cell parameters a = 5.480(1) Å, b = 7.480(1) Å, c = 8.054(1) Å, and β = 95.71(1)°. acs.org The orthorhombic FePO4 was assigned to the space group Pbca with unit cell parameters a = 9.171(1) Å, b = 9.456(1) Å, and c = 8.675(1) Å. acs.org

Powder XRD data has been collected for a new iron phosphate hemihydrate, Fe(PO4)·0.5H2O, which was determined to have an orthorhombic crystal system with unit-cell parameters a=15.991(6) Å, b=20.156(7) Å, and c=7.223(2) Å. cambridge.org Additionally, a new ferric acid phosphate, Fe3H3(PO4)4·6H2O, was analyzed by powder XRD, revealing a hexagonal unit cell with dimensions a = 9.114(7) Å and c = 16.715(3) Å.

The table below presents the unit cell parameters for various ferric phosphate compounds as determined by X-ray diffraction.

Compound Formula Crystal System Space Group Unit Cell Parameters
Monoclinic Ferric PhosphateFePO4MonoclinicP21/na = 5.480(1) Å, b = 7.480(1) Å, c = 8.054(1) Å, β = 95.71(1)° acs.org
Orthorhombic Ferric PhosphateFePO4OrthorhombicPbcaa = 9.171(1) Å, b = 9.456(1) Å, c = 8.675(1) Å acs.org
Ferric Phosphate HemihydrateFe(PO4)·0.5H2OOrthorhombic-a = 15.991(6) Å, b = 20.156(7) Å, c = 7.223(2) Å cambridge.org
Ferric Acid Phosphate HexahydrateFe3H3(PO4)4·6H2OHexagonal-a = 9.114(7) Å, c = 16.715(3) Å

Ferric phosphate exhibits several polymorphic transformations, notably the α-β phase transition in the quartz-type structure. sci-hub.se At high pressures, the common α-quartz form of FePO4 undergoes a phase change to a denser structure where the iron centers become octahedral. wikipedia.org The dehydration of the monoclinic and orthorhombic FePO4·2H2O hydrates leads to the formation of two new anhydrous FePO4 phases through a topotactic reaction, where the Fe-P backbone framework is largely preserved. acs.org These two phases are thermally unstable and eventually transform into the trigonal quartz-like FePO4. acs.org

A monoclinic isostructural phase transition has been observed in the mixed-valence iron phosphate Fe3(PO3OH)4(H2O)4 at approximately 213 K. mdpi.comnih.gov This transition involves a doubling of the unit cell volume in the low-temperature phase. mdpi.comnih.gov

In the common α-quartz structure of FePO4, both iron (Fe³⁺) and phosphorus (P⁵⁺) atoms are tetrahedrally coordinated to four oxygen atoms. wikipedia.org However, under high pressure, a phase transition occurs, resulting in a more dense structure with octahedrally coordinated iron centers. wikipedia.org In the two polymorphs of the dihydrate, FePO4·2H2O, the iron center is octahedral, coordinated to four oxygen atoms from the phosphate groups and two mutually cis water molecules. wikipedia.org

In the mixed-valence iron phosphate Fe3(PO3OH)4(H2O)4, the local environment of the Fe²⁺ ions does not significantly change across its structural phase transition, but the Fe³⁺ octahedra undergo small antiphase rotations. mdpi.comnih.gov

The table below details the coordination environments of iron and phosphorus in different ferric phosphate phases.

Phase Iron (Fe) Coordination Phosphorus (P) Coordination
α-FePO4 (ambient pressure)Tetrahedral (FeO4) wikipedia.orgTetrahedral (PO4) wikipedia.org
FePO4 (high pressure)Octahedral wikipedia.orgTetrahedral
FePO4·2H2O (dihydrates)Octahedral (with 2 H2O ligands) wikipedia.orgTetrahedral
Fe3(PO3OH)4(H2O)4Fe²⁺: Octahedral, Fe³⁺: Octahedral mdpi.comnih.govTetrahedral

Amorphous and Glassy States of Iron Phosphate

Iron phosphate can also exist in amorphous and glassy states, which are of interest for applications such as the vitrification of nuclear waste. kobv.de

The atomic structure of iron phosphate glasses is complex and can be described as a network of phosphate tetrahedra with iron ions acting as both network formers and modifiers. kobv.de The structure of these glasses is generally based on corner-sharing [FeO4]⁻ and [PO4]⁺ tetrahedra. researchgate.net Neutron scattering studies have indicated that iron phosphate glasses with high Fe2O3 content have structures more complex than simple models, with Fe³⁺ cations in both tetrahedral and octahedral coordination. researchgate.netbritglass.org.uk Fe²⁺ cations are also present, typically in 6-fold coordination. researchgate.net

The addition of sodium to iron phosphate glasses results in a network of metaphosphate chains and pyrophosphate units, where each phosphate unit has two or three non-bridging oxygen atoms available to coordinate with Na⁺ and Fe³⁺ cations. bohrium.com In these sodium iron phosphate glasses, the Fe-O coordination number decreases from 5.7 to 4.8 as the iron content increases. bohrium.com In all iron phosphate glass structures, the phosphorus atoms maintain a 4-fold coordination. researchgate.net

Iron phosphate glasses exhibit a tendency to crystallize upon heating. The crystallization temperature and the number of crystalline phases formed depend on the glass composition, atmosphere, and heat treatment temperature. mst.edu For a 60P2O5–40Fe2O3 glass, crystallization can lead to the formation of α-FePO4 and Fe2P2O7 phases. rsc.org The addition of Fe2O3 to iron phosphate–silicate glasses tends to decrease the crystallization temperatures and thermal stability. researchgate.net

The crystallization of iron phosphate glasses often proceeds through two stages, influenced by the ratio of Fe²⁺ to Fe³⁺. akjournals.com The dominant crystalline phases that form are Fe3(PO4)2 and FePO4. akjournals.com The transformation from an amorphous to a crystalline state, for instance in FePO4·2H2O, is a process that includes an induction period followed by nucleation and growth of the crystalline phase. mdpi.com

Advanced Spectroscopic Characterization of Ferric Phosphate

Advanced spectroscopic techniques are indispensable for a detailed understanding of the atomic and molecular structure of ferric phosphate (FePO₄). These methods provide insights into the oxidation states of iron, the local coordination environments, and the vibrational modes of the phosphate groups, which are crucial for elucidating the material's structure and properties.

Mössbauer Spectroscopy for Iron Oxidation States and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. In studies of ferric phosphate and related materials, this method has been instrumental in confirming the oxidation state of iron and identifying different crystallographic sites.

Research on ferric phosphate catalysts has utilized Mössbauer spectroscopy to demonstrate that iron is present predominantly as high-spin Fe³⁺ ions. These ions were found to occupy two non-equivalent lattice sites, designated as A and B. When these catalysts interact with isobutylic acid, the Fe³⁺ at site A is reduced to Fe²⁺, indicating that this site is the catalytically active center d-nb.info.

In the study of natural minerals containing iron phosphate, such as barbosalite (Fe²⁺Fe³⁺₂(PO₄)₂(OH)₂), Mössbauer spectroscopy at room temperature shows two paramagnetic components characteristic of Fe²⁺ and Fe³⁺ in octahedral coordination mdpi.com. The area ratio of Fe³⁺ to Fe²⁺ was found to be in exact correspondence with the ideal chemical formula mdpi.com. This technique, combined with others, has also been employed to analyze amorphous ferric phosphate, confirming the local structure resembles that of strengite (FePO₄·2H₂O) researchgate.net. Further investigations on iron-rich minerals have used Mössbauer spectroscopy to identify the presence of iron(III) salts alongside other iron oxides like magnetite and hematite (B75146) nih.gov.

The key parameters obtained from Mössbauer spectroscopy for ferric phosphate are the isomer shift (IS) and the quadrupole splitting (QS), which provide information about the s-electron density at the nucleus and the symmetry of the local environment, respectively.

MaterialIron Oxidation StateCoordination EnvironmentKey FindingsReference
Ferric Phosphate CatalystsHigh-spin Fe³⁺Two non-equivalent lattice sites (A and B)Site A is the catalytically active center, reducible to Fe²⁺. d-nb.info
Barbosalite (Fe²⁺Fe³⁺₂(PO₄)₂(OH)₂)Fe²⁺ and Fe³⁺OctahedralFe³⁺/Fe²⁺ ratio corresponds to the ideal formula. mdpi.com
Amorphous Ferric PhosphateFe³⁺-Local structure is similar to strengite. researchgate.net
Iron-rich minerals with phosphateFe³⁺-Confirmed the presence of iron(III) salts. nih.gov

X-ray Absorption and Photoelectron Spectroscopies (XAS, XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for investigating the electronic structure of materials. XPS provides information about the elemental composition and chemical states of the elements on the surface, while XAS probes the local geometric and electronic structure around a specific absorbing atom.

XPS analysis of ferric phosphate has been used to determine the binding energies of the core level electrons. For FePO₄, the peaks corresponding to Fe 2p₃/₂ and Fe 2p₁/₂ have been identified at approximately 712.50 eV and 725.60 eV, respectively researchgate.net. The consistent energy difference of 13.1 eV between these peaks is characteristic of the Fe³⁺ state in a phosphate environment. The O 1s spectrum typically shows a peak associated with the P-O bonds, further confirming the phosphate structure researchgate.net.

In the context of cathode materials for batteries that contain iron phosphate, ex-situ XAS and XPS are employed to track the evolution of the oxidation state of iron and other transition metals during charging and discharging cycles researchgate.net. This provides crucial insights into the redox mechanisms that govern the electrochemical performance of these materials.

Core LevelBinding Energy (eV)CompoundReference
Fe 2p₃/₂712.50FePO₄ researchgate.net
Fe 2p₁/₂725.60FePO₄ researchgate.net

Vibrational Spectroscopies (Raman, FTIR) for Molecular Structure

Vibrational spectroscopies, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are used to study the molecular vibrations in ferric phosphate. These techniques provide a fingerprint of the phosphate (PO₄)³⁻ polyanionic groups and their bonding with the iron cations.

FTIR and Raman spectra of iron phosphate glasses and crystalline compounds exhibit characteristic bands corresponding to the vibrational modes of the phosphate tetrahedra. The symmetrical stretching of P-O-P linkages is typically observed in the region around 720-750 cm⁻¹ in Raman and FTIR spectra researchgate.netresearchgate.net. Bands in the range of 1000-1100 cm⁻¹ are often attributed to P-O stretching vibrations researchgate.net.

In Raman spectra of iron phosphate glasses, a band around 330 cm⁻¹ is assigned to the bending of the [PO₄] units, influenced by the modifying cation researchgate.net. The symmetric stretching vibration of the non-bridging oxygen group (PO₂⁻) in Q¹ structural units is found near 1070 cm⁻¹, while the symmetric stretching of P-O-P in Q² units is observed around 717 cm⁻¹ researchgate.net. Harmonics of the O=P-O bond of the (PO₄)³⁻ group can be seen around 520 cm⁻¹ researchgate.net. These spectral features are sensitive to the local structure and can be used to follow structural modifications, for example, upon the incorporation of other elements into the glass matrix researchgate.netbohrium.com.

Microstructural and Morphological Investigations

The microstructure and morphology of ferric phosphate particles play a significant role in determining their physical and chemical properties. Electron microscopy techniques are central to characterizing these features at the nanoscale and microscale.

Scanning and Transmission Electron Microscopy (SEM, TEM) for Particle Characteristics

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the size, shape, and surface features of ferric phosphate particles.

SEM studies have revealed various morphologies for ferric phosphate depending on the synthesis conditions. For instance, nanoparticles of iron phosphate precipitated under controlled pH have been observed as nanostructured materials with interconnected porosity researchgate.net. In other cases, ferric phosphate has been synthesized with branch-like, flower-like, and spherical morphologies researchgate.net. SEM has also been used to observe iron phosphate particles collected from natural environments, such as stratified lakes researchgate.net.

TEM provides higher resolution images, allowing for the characterization of primary particle size and crystallinity. TEM micrographs have shown that ferric phosphate nanoparticles can have spherical structures researchgate.net. In the context of battery materials, TEM has been used to analyze the morphology of complex iron phosphate compounds, revealing irregular spherical shapes with primary particle sizes ranging from 300 nm to 2 μm acs.org. Furthermore, high-resolution TEM (HRTEM) can reveal details such as the presence of a uniform amorphous carbon coating on the surface of particles, which is crucial for their electrochemical performance acs.org. TEM has also been instrumental in studying the phase mapping of LiFePO₄/FePO₄ systems dtu.dk.

Influence of Microstructure on Derived Properties (e.g., magnetic)

The microstructure of ferric phosphate and related compounds has a direct and significant impact on their properties, particularly their magnetic behavior.

Research on ferric phosphate hydroxide (B78521) (Fe₄(OH)₃(PO₄)₃) has shown that the magnetic properties are directly correlated with the size and micro/nanostructure morphology d-nb.infonih.gov. By controlling synthesis conditions, hyperbranched microcrystals or relatively monodisperse particles can be produced. A key finding is that the blocking temperature (Tₑ), a characteristic of superparamagnetism, depends on the size and shape of the crystals, with smaller sizes leading to lower blocking temperatures d-nb.infonih.gov. This demonstrates that precise control over the morphology of these functional materials can allow for the tuning of their magnetic performance nih.gov.

Thermal Behavior and Phase Transitions of Ferric Phosphate

The thermal stability and phase transformations of ferric phosphate are critical parameters that influence its application in various fields. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are instrumental in elucidating these properties. These analyses provide detailed insights into the material's behavior when subjected to a controlled temperature program, revealing information about dehydration, decomposition, and crystalline phase transitions.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) are cornerstone techniques for characterizing the thermal properties of ferric phosphate. TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature or heat flow between a sample and a reference material. Together, they reveal a comprehensive picture of the thermal events that ferric phosphate undergoes upon heating.

The thermal behavior of ferric phosphate is highly dependent on its state, whether it is hydrated, amorphous, or crystalline.

Hydrated Ferric Phosphate (FePO₄·nH₂O): For hydrated forms, such as ferric phosphate dihydrate (FePO₄·2H₂O), the initial thermal events are related to the loss of water molecules. TGA curves for FePO₄·2H₂O show a distinct weight loss corresponding to dehydration. mdpi.com This process typically occurs in stages and is completed at temperatures below 300°C. The total weight loss observed is consistent with the removal of crystal water, which for the dihydrate form is approximately 19.3%. mdpi.com DSC analysis of this dehydration process reveals corresponding endothermic peaks. The temperature of these peaks can shift to higher values as the crystallinity of the material increases, indicating that water molecules are more strongly bound within the crystal lattice. mdpi.com For instance, as amorphous FePO₄·2H₂O transforms into its crystalline monoclinic form, the endothermic peak for dehydration shifts from approximately 115°C to 177°C. mdpi.com

Amorphous to Crystalline Transition: Amorphous ferric phosphate, often synthesized via precipitation methods, undergoes a significant structural change upon heating. DTA/DSC scans of amorphous FePO₄ show a distinct exothermic peak, typically observed in the range of 600°C to 660°C. researchgate.netresearchgate.net This exothermic event corresponds to the crystallization of the amorphous material into a stable crystalline phase, such as the quartz-like trigonal α-FePO₄, and is not associated with any mass loss in the TGA curve. researchgate.net

Anhydrous Crystalline Ferric Phosphate (α-FePO₄): Anhydrous crystalline ferric phosphate is known for its high thermal stability. TGA measurements indicate that it exhibits very little mass loss at temperatures up to 1200°C in an air atmosphere, demonstrating its robust nature at high temperatures. researchgate.netmst.edu However, DTA/DSC analysis reveals subtle phase transitions. The common quartz-like α-FePO₄ undergoes a reversible phase transition to β-FePO₄ at high temperatures. This transition is observed as weak endothermic effects in the DTA curve at approximately 694°C and 712°C. researchgate.net These peaks represent the structural transformation and occur without any appreciable weight loss, confirming the stability of the compound's composition during this transition. researchgate.net Above 1000°C in air, FePO₄ can begin to reduce, forming iron pyrophosphate (Fe₂P₂O₇), which is accompanied by a weight loss. mst.edu

The following table summarizes the key thermal events observed for different forms of ferric phosphate:

Material FormTemperature Range (°C)TGA FindingDTA/DSC FindingAssociated Process
Hydrated Ferric Phosphate (FePO₄·2H₂O)100 - 300~19.3% weight loss mdpi.comEndothermic peak(s) mdpi.comDehydration
Amorphous Ferric Phosphate600 - 660No significant weight loss researchgate.netExothermic peak researchgate.netresearchgate.netCrystallization to α-FePO₄
Crystalline Ferric Phosphate (α-FePO₄)690 - 720No significant weight loss researchgate.netWeak endothermic peaks researchgate.netα → β phase transition
Crystalline Ferric Phosphate> 1000Weight loss observed mst.edu-Reduction to Fe₂P₂O₇

Computational and Theoretical Studies of Ferric Phosphate

Atomistic and Molecular Dynamics Simulations of Ferric Phosphate (B84403) Systems

Atomistic and molecular dynamics (MD) simulations are powerful computational techniques used to model the structure and dynamics of materials at the atomic scale. kinokuniya.co.jp These simulations have been instrumental in elucidating the complex arrangements of atoms in ferric phosphate glasses, which are of interest for applications such as nuclear waste vitrification. arxiv.orgresearchgate.net

The structure of glasses is characterized by short-range order (SRO) and medium-range order (MRO). arxiv.org SRO refers to the local arrangement of atoms, typically within a few angstroms, while MRO describes correlations over longer distances, between 5 and 15 Å. acs.org MD simulations have been successfully employed to model both SRO and MRO in iron phosphate glasses (IPG). arxiv.orgresearchgate.net

These simulations generate atomistic models that can be validated against experimental data. researchgate.net For instance, pair correlation functions (PCF) derived from MD simulations show distinct peaks corresponding to specific atomic distances, such as P-O, Fe-O, and O-O correlations. arxiv.orgacs.org The positions of these peaks in the simulated PCF can be compared with experimental results to validate the accuracy of the computational model. arxiv.org

One of the key features associated with MRO in glasses is the first sharp diffraction peak (FSDP) observed in structure factor S(q) data from diffraction experiments. arxiv.orgresearchgate.net The origin of this peak is a subject of ongoing research, and MD simulations provide a valuable tool to investigate its fundamental basis. arxiv.org By generating atomistic models, researchers can calculate the structure factor and analyze the contributions of different structural features, such as ring distributions and void sizes, to the FSDP. arxiv.orgresearchgate.net

Different approaches can be used to generate glass models in simulations, including starting from crystalline structures or using Monte Carlo (MC) methods, followed by melt-quenching procedures in MD. arxiv.orgacs.org The choice of the initial configuration and the simulation protocol can influence the resulting glass structure, highlighting the importance of careful methodology in accurately reproducing experimental features. arxiv.org

Table 1: Key Structural Features of Iron Phosphate Glass from Molecular Dynamics Simulations

Structural Feature Description Typical Values/Observations from Simulations
Short-Range Order (SRO) Local atomic arrangements (0-5 Å) Peaks in Pair Correlation Function (PCF) at ~1.5 Å (P-O), ~1.8 Å (Fe-O), and ~2.5 Å (O-O) acs.org
Medium-Range Order (MRO) Correlations over intermediate distances (5-15 Å) Characterized by the First Sharp Diffraction Peak (FSDP) in the structure factor S(q) arxiv.orgacs.org
Coordination Number (CN) Average number of nearest neighbors around a central atom P atoms are typically 4-fold coordinated with O researchgate.net

| Bond Angles | Angles formed by three bonded atoms | P-O-P bond angles peak around 146.7°, and O-P-O angles are around 108.9° in related phosphate glasses nih.gov |

MD simulations provide detailed information about the coordination environments of the constituent atoms in ferric phosphate glasses. The coordination number (CN), which is the number of nearest neighbors of a specific atom, is a fundamental parameter for describing the local structure. arxiv.org

In simulated iron phosphate glasses, phosphorus atoms are typically found in a tetrahedral coordination with oxygen, forming PO₄ units. researchgate.net The Fe-O coordination is more variable, with simulations showing that Fe³⁺ ions can have shorter bond distances (around 1.88 Å to 1.89 Å) compared to Fe²⁺ ions (around 2.08 Å to 2.12 Å), suggesting different coordination environments for the two oxidation states. researchgate.netresearchgate.net The Fe-O coordination number in both FeO and Fe₂O₃ containing glass models is found to be close to 4.5. researchgate.net

The connectivity of the phosphate tetrahedra, described by the Qⁿ distribution (where 'n' is the number of bridging oxygen atoms), is also a key aspect of the glass network. researchgate.net MD simulations can quantify this distribution, providing insights into the degree of polymerization of the phosphate network. nih.gov For example, the network connectivity is dominated by Q² and Q¹ units in different compositions of iron phosphate glasses. researchgate.net

The study of the oxygen coordination environment is also crucial for understanding glass formation. arxiv.org For instance, in crystalline Fe₃(P₂O₇)₂, there are two distinct Fe-O bond distances corresponding to different oxygen coordination environments: one for corner-sharing oxygens (P-O-Fe) and another for face-sharing oxygens between two Fe polyhedra (P-O-Fe₂). arxiv.org These distinct connection types are also present in the glass models but are distributed over a range, resulting in a single broad peak in the Fe-O pair correlation function. arxiv.org

Density Functional Theory (DFT) Investigations of Ferric Phosphate

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been widely applied to study the properties of ferric phosphate and related materials, providing valuable information that complements experimental findings. acs.orgnih.gov DFT calculations are computationally less expensive than traditional many-body wave function methods, making them suitable for studying complex systems. mpg.de

DFT calculations have been instrumental in understanding the electronic structure and band gap of ferric phosphate. The band gap is a crucial property that determines the electronic conductivity of a material. rsc.org For FePO₄, experimental measurements have reported a band gap of around 3.2 eV. rsc.orgrsc.org

Various DFT functionals, such as the Generalized Gradient Approximation (GGA), GGA+U (where U is a Hubbard term to account for strong electron correlation), and hybrid functionals like HSE06, have been used to calculate the electronic band structure of FePO₄. rsc.org The choice of the functional can significantly impact the calculated band gap. rsc.org For instance, standard GGA functionals often underestimate the band gap, while hybrid functionals or GGA+U can provide results in better agreement with experimental values. arxiv.org

Studies have shown that the valence band of FePO₄ is mainly composed of O 2p states with some contribution from Fe 3d states, while the conduction band is dominated by Fe 3d orbitals. arxiv.org The hybridization between Fe 3d and O 2p states indicates a degree of covalent character in the Fe-O bonds. arxiv.org

Table 2: Calculated Band Gaps of Ferric Phosphate (FePO₄) using Different DFT Functionals

DFT Functional Calculated Band Gap (eV) Reference
GGA Underestimated rsc.org
GGA+U Approaching experimental value rsc.org
HSE06 - rsc.org
sX-LDA Good agreement with experimental data rsc.org

Note: The exact values can vary depending on the specific computational parameters used in the studies.

DFT calculations can be used to predict various spectroscopic signatures of ferric phosphate, which can then be compared with experimental spectra for validation and interpretation. For instance, DFT can be employed to calculate the parameters for Mössbauer spectroscopy, a technique that is highly sensitive to the local chemical environment of iron atoms. nih.govnih.gov The isomer shift (IS) and quadrupole splitting (QS) are two key parameters in Mössbauer spectroscopy that can be calculated from the electron density and electric field gradient at the iron nucleus, respectively, which are obtainable from DFT. nih.gov

Vibrational spectra, such as Infrared (IR) and Raman spectra, can also be simulated using DFT. semanticscholar.org By calculating the vibrational frequencies and intensities of the normal modes of the system, a theoretical spectrum can be generated. This allows for the assignment of experimental spectral features to specific atomic motions and provides insights into the bonding and structure of the material. semanticscholar.org For phosphate-containing systems, DFT has been used to predict the vibrational spectra of phosphate ions in aqueous solutions, demonstrating the potential of this approach for understanding the spectroscopic properties of ferric phosphate. semanticscholar.org

DFT is a powerful tool for investigating the magnetic properties of materials like ferric phosphate. nih.govcdmf.org.br It allows for the calculation of magnetic moments and the determination of the magnetic ground state (e.g., ferromagnetic, antiferromagnetic). cdmf.org.brrsc.org

For systems containing transition metals like iron, spin-polarized DFT calculations are necessary to account for the unpaired electrons in the d-orbitals. mpg.de The choice of the exchange-correlation functional is crucial for accurately describing the magnetic properties. cdmf.org.br Hybrid functionals that include a portion of exact Hartree-Fock exchange have been shown to perform well in predicting the magnetic ordering in some iron-containing compounds. cdmf.org.br

In the case of FePO₄, DFT calculations can be used to study the magnetic interactions between the Fe³⁺ ions. The local magnetic moment on the iron sites can be calculated, providing information about the spin state of the iron ions. nih.gov Furthermore, by comparing the energies of different magnetic configurations, the preferred magnetic ordering can be predicted. researchgate.netresearchgate.net Studies on related iron phosphate materials have shown that DFT+U calculations can effectively predict their magnetic properties. arxiv.org

Thermodynamic Modeling of Ferric Phosphate Precipitation and Dissolution

Thermodynamic modeling is a crucial tool for understanding and predicting the precipitation and dissolution of ferric phosphate (FePO₄) under various environmental conditions. These models are essential for applications such as phosphorus removal and recovery from wastewater, where the formation of ferric phosphate precipitates is a key mechanism. researchgate.netnih.gov By calculating the saturation index (SI) of ferric phosphate, which is defined as the logarithm of the ratio of the ion activity product (IAP) to the thermodynamic solubility product constant (Ksp), it is possible to predict whether the solution is supersaturated (SI > 0), at equilibrium (SI = 0), or undersaturated (SI < 0) with respect to a specific ferric phosphate solid phase. researchgate.net

Chemical equilibrium models, often implemented in software like PHREEQC, are used to simulate the complex interactions between different ionic species in solution. researchgate.net These models account for various competing reactions, such as the hydrolysis of ferric ions and the protonation of phosphate ions, which significantly influence the availability of Fe³⁺ and PO₄³⁻ for precipitation. The precipitation of ferric phosphate, particularly in the form of its dihydrate (FePO₄·2H₂O), is a widely studied process. researchgate.netnih.gov

The fundamental precipitation reaction can be represented as: Fe³⁺ + PO₄³⁻ + 2H₂O ⇌ FePO₄·2H₂O(s)

The solubility product (Ksp) for this reaction is a key thermodynamic parameter. However, the effective solubility and precipitation behavior are complicated by the formation of various soluble complexes and the influence of solution parameters. For instance, in acidic solutions, ferric ions can form complexes with phosphate species like FeHPO₄⁺ and FeH₂PO₄²⁺. mdpi.com It has been noted that pure ferric phosphate tends to precipitate at lower pH values (below 3.5), while at higher pH, there is competition with the precipitation of ferric hydroxide (B78521), leading to the formation of mixed precipitates. researchgate.net

The table below presents a range of reported solubility product (log Ksp) values for ferric phosphate, highlighting the variability depending on the form of the precipitate (amorphous vs. crystalline).

Form of Ferric Phosphatelog KspReference
Amorphous-21.8 researchgate.net
Crystalline-26.8 researchgate.net
General-23 researchgate.net

This table is interactive. You can sort and filter the data.

Evaluation of Solution Factors on Precipitation Equilibrium

The equilibrium of ferric phosphate precipitation is highly sensitive to several solution factors. Thermodynamic modeling has been instrumental in systematically evaluating the impact of these factors on the saturation index (SI) of ferric phosphate dihydrate (FePO₄·2H₂O). researchgate.netnih.gov

pH: The solution pH is a dominant factor influencing ferric phosphate precipitation. The SI of FePO₄·2H₂O exhibits a polynomial relationship with pH. researchgate.netnih.gov This is because pH controls the speciation of both ferric iron and phosphate. As pH changes, the concentrations of free Fe³⁺ and PO₄³⁻ ions available for precipitation are altered due to hydrolysis and protonation reactions.

Fe/P Molar Ratio: The molar ratio of ferric iron to phosphate (Fe/P) in the solution also has a significant effect. The SI of FePO₄·2H₂O increases logarithmically with an increasing Fe/P molar ratio. researchgate.netnih.gov A higher concentration of ferric ions, relative to phosphate, pushes the equilibrium towards precipitation.

Initial Phosphate Concentration: Similar to the Fe/P ratio, the initial concentration of phosphate influences the precipitation equilibrium. A logarithmic increase in the SI of FePO₄·2H₂O is observed with a higher initial phosphate concentration. researchgate.netnih.gov

Alkalinity and Ionic Strength: Both alkalinity and ionic strength have been found to decrease the SI of FePO₄·2H₂O, following a logarithmic function. researchgate.netnih.gov Higher alkalinity can lead to the formation of ferric hydroxide, competing with ferric phosphate precipitation. Increased ionic strength affects the activity coefficients of the ions, thereby influencing the ion activity product.

Temperature: The effect of temperature on the SI of FePO₄·2H₂O is dependent on the pH of the solution. At pH values of 6.0 and 9.0, the SI shows a linear decrease with increasing temperature. researchgate.netnih.gov However, at a more acidic pH of 4.0, the relationship is described by a polynomial function. researchgate.netnih.gov

The following table summarizes the functional relationships between various solution factors and the Saturation Index (SI) of FePO₄·2H₂O.

Solution FactorFunctional Relationship with SI of FePO₄·2H₂OReference
pHPolynomial researchgate.netnih.gov
Fe/P Molar RatioLogarithmic Increase researchgate.netnih.gov
Initial PO₄³⁻ ConcentrationLogarithmic Increase researchgate.netnih.gov
AlkalinityLogarithmic Decrease researchgate.netnih.gov
Ionic StrengthLogarithmic Decrease researchgate.netnih.gov
Temperature (at pH 6.0 and 9.0)Linear Decrease researchgate.netnih.gov
Temperature (at pH 4.0)Polynomial researchgate.netnih.gov

This table is interactive and allows for filtering and sorting of the data.

Kinetic Modeling of Chemical Reactions Involving Ferric Phosphate

While thermodynamic modeling predicts the equilibrium state of ferric phosphate precipitation and dissolution, kinetic modeling is essential for understanding the rates and mechanisms of these reactions. The formation of ferric phosphate often involves complex reaction pathways, including nucleation, crystal growth, and phase transformations, which occur over time.

One important kinetic process is the phase transformation of ferric phosphate, for example, from an amorphous to a more stable crystalline form. The Johnson-Mehl-Avrami (JMA) model is a well-established kinetic model used to describe such solid-state transformations. mdpi.com This model relates the fraction of transformed material to time and can provide insights into the mechanism of transformation, such as the dimensionality of crystal growth.

A study on the transformation of amorphous FePO₄·2H₂O to a monoclinic crystalline structure found that the process could be effectively described by the JMA model. mdpi.com The transformation was observed to have an induction period, which, along with the total time required for transformation, decreased with increasing temperature. mdpi.com This indicates that the nucleation and growth rates are thermally activated. The rate-limiting step in this process was identified as the dissolution of the amorphous FePO₄·2H₂O. mdpi.com

The activation energy for the phase transformation was calculated to be 9.619 kJ/mol, providing a quantitative measure of the temperature dependence of the reaction rate. mdpi.com The transformation reaction constant was also found to increase with rising reaction temperature. mdpi.com

The table below presents the kinetic parameters for the phase transformation of FePO₄·2H₂O as described by the Johnson-Mehl-Avrami model.

Kinetic ParameterValue/TrendReference
Model ApplicabilityJohnson-Mehl-Avrami (JMA) mdpi.com
Effect of Temperature on Transformation TimeDecreases with increasing temperature mdpi.com
Effect of Temperature on Transformation Rate ConstantIncreases with increasing temperature mdpi.com
Rate-Limiting StepDissolution of amorphous FePO₄·2H₂O mdpi.com
Activation Energy (Ea)9.619 kJ/mol mdpi.com

This is an interactive data table. You can sort the data by clicking on the column headers.

Environmental Geochemistry and Biogeochemical Cycling Involving Ferric Phosphate

Mechanisms of Phosphorus-Iron Nexus in Soil and Aquatic Systems

The relationship between phosphorus and iron, often referred to as the phosphorus-iron nexus, is a critical aspect of nutrient cycling in soil and aquatic environments. This nexus is largely governed by the formation and transformation of iron-phosphate complexes, with ferric phosphate (B84403) being a key component.

Formation and Dissolution of Insoluble Iron-Phosphate Complexes

In many soils, particularly under acidic conditions, iron oxides are the primary phases that adsorb phosphorus. nih.gov Iron readily binds with inorganic phosphate (Pi) to form insoluble iron-phosphate complexes through mechanisms such as ligand exchange and surface precipitation. nih.gov In acidic soils, where iron is more active, the formation of these complexes is particularly prevalent. nih.gov The surface of these iron-phosphate complexes can become coated with a hydrated iron oxide layer, further reducing the bioavailability of both phosphorus and iron. nih.gov Phosphate can be bound to oxidized metal surfaces through surface sorption or more strongly incorporated into ferric phosphate mineral compounds. uga.edu Phosphate bound by surface sorption is generally considered more available to biota than that strongly bound within ferric phosphate mineral compounds. uga.edu

In aquatic systems, iron can be transformed through reduction, oxidation, and precipitation, or biological consumption. uga.edu The mobilization of insoluble ferric phosphates can occur when microorganisms reduce ferric ions to ferrous ions under anaerobic conditions in soil or sediments. uga.edu

Influence of Redox Conditions on Iron and Phosphorus Cycling

Redox potential (Eh) significantly influences the biogeochemical cycling of phosphorus and iron in soils and aquatic systems. nih.gov Soil Eh controls the form and bioavailability of iron. nih.gov A decrease in soil Eh enhances reducing conditions, leading to the transformation of Fe³⁺ to Fe²⁺ and the dissolution of iron oxides. nih.gov This process ultimately results in the release of adsorbed or coprecipitated phosphorus from iron-phosphate complexes. nih.govuga.edu

In anoxic conditions in aquatic systems, Fe(III) can be reduced, serving as a final electron acceptor for microbes utilizing organic carbon or H₂. wikipedia.org This reduction releases phosphorus back into the water for biological use. wikipedia.org The transition of iron between its +2 and +3 oxidation states in aquatic systems interacts with the freshwater phosphorus cycle. wikipedia.org In the presence of oxygen, Fe(II) is oxidized to Fe(III), either abiotically or by microbes. wikipedia.org Benthic release of iron and phosphorus from sediments is enhanced in areas with oxygen-deficient bottom waters due to the diminished retention capacity for these redox-sensitive elements. geomar.de The burial of phosphorus at the sediment-water interface is highly dependent on sedimentary redox conditions and the amount of deposited organic matter. geomar.de Large fractions of particulate phosphorus are remobilized by bacterial degradation or the reduction of iron (oxyhydr)oxides in surface sediments. geomar.de

The Fe(III)/Fe(II) in the solid phase can act as a relatively immobile and rechargeable "redox battery" in permeable sediments under dynamic porewater advection, playing an important role in coastal organic matter turnover. awi.denih.gov

Role of Soil Properties (pH, Organic Matter, Microorganisms) on Fe-P Interactions

Soil properties, including pH, redox potential (Eh), and humic substances, regulate the forms and interactions of inorganic phosphate and iron. nih.gov In acidic conditions, iron oxides are often the primary phases for phosphorus adsorption. nih.gov Increasing soil pH appropriately can enhance phosphorus desorption by decreasing adsorption sites and increasing electrostatic repulsion between clays (B1170129) and phosphate. nih.gov At low pH, phosphorus binds tightly to clay particles and is transformed into relatively insoluble forms containing iron and aluminum. labxchange.org The highest concentrations of available phosphate generally occur at soil pH values between 6 and 7. labxchange.org

Humic substances can retard the formation of iron-phosphate complexes by binding cations and the sites of precipitation and crystallization, thereby increasing phosphorus solubility in soils. nih.gov Organic matter loading and consumption are important to phosphorus cycling. uga.edu Consumption of organic matter by metal-reducing bacteria in sediments and hypolimnetic waters leads to the reduction of iron and hence the release of phosphate from oxidized iron-phosphate complexes. uga.edu

Microorganisms are pervasive in soil and exert a pivotal influence on mineral nutrient cycling, acting as intermediaries between plants and soil. nih.gov To activate insoluble iron-phosphate complexes, microorganisms enhance the availability of phosphorus and iron through the release of secondary metabolites, including organic acids, siderophores, and redox substances. nih.gov Organic acids secreted by phosphate-solubilizing microorganisms can dissolve insoluble inorganic phosphorus by competing with phosphate ions for binding sites, complexing metal ions like iron and aluminum to release bound phosphate, and reducing the pH of the medium. frontiersin.org

Biogeochemical Role in Nutrient Cycling

The biogeochemical cycling of iron and phosphorus, heavily influenced by the behavior of ferric phosphate, is fundamental to nutrient availability and ecosystem functioning.

Interplay with Carbon and Sulfur Cycles

The iron cycle interacts significantly with the sulfur, nitrogen, and phosphorus cycles. wikipedia.org Soluble Fe(II) can act as an electron donor, reducing oxidized organic and inorganic electron acceptors and becoming oxidized to Fe(III). wikipedia.org The oxidized form of iron can then be an electron acceptor for reduced sulfur, H₂, and organic carbon compounds, returning iron to the Fe(II) state and completing the cycle. wikipedia.org

The iron, phosphate, and sulfur cycles can all interact with each other. wikipedia.org Sulfide can reduce Fe(III) from iron already bound to phosphate when other metal ions are unavailable, releasing phosphate and creating iron sulfide. wikipedia.org In anoxic conditions, Fe(III) can be reduced by microbes using organic carbon or H₂ as electron donors, releasing phosphorus into the water. wikipedia.org

Mineralization of organic matter during anaerobic digestion processes results in the production of inorganic carbonate, ammonium (B1175870), sulfide, and phosphate species, which interact with available nutrients and microbial processes, affecting the efficiency of anaerobic digester performance. iwaponline.comresearchgate.net The interplay of iron, phosphorus, and sulfur cycles has garnered attention in research related to phosphorus recovery and the addition of iron minerals to enhance anaerobic digestion. iwaponline.comresearchgate.net

New research indicates how phosphate ions incorporated in iron-containing minerals impact the speciation of iron and the cycling of carbonate ions (a common form of carbon). anl.gov Scientists determined that phosphate bound within Fe(III) oxides significantly impacts minerals produced by iron-reducing bacteria. anl.gov

Microbial Mediation of Iron-Phosphate Transformations

Microorganisms play a multifaceted role in the liberation of unavailable iron-phosphate complexes in soils, significantly contributing to the biogeochemical cycling of iron and phosphorus. nih.gov Microbes can mobilize insoluble metals and metalloids through processes like autotrophic or heterotrophic leaching and reductive mobilization, which are important for releasing metal elements and associated anionic nutrients like phosphorus into biogeochemical cycles. researchgate.net

Microorganisms enhance the availability of phosphorus and iron from insoluble iron-phosphate complexes by releasing secondary metabolites such as organic acids, siderophores, and redox substances. nih.gov The secretion of organic acids by microorganisms facilitates the reductive dissolution of iron minerals and prevents the aggregation of iron oxide crystals, leading to the liberation of phosphorus and iron from iron-phosphate complexes. nih.gov Most phosphate-solubilizing microorganisms can solubilize calcium phosphate complexes, and some can solubilize aluminum or iron phosphates. mdpi.com Microorganisms have developed mechanisms to solubilize and mobilize phosphorus, including releasing organic acid anions like oxalate (B1200264) or citrate (B86180) that solubilize inorganic phosphorus by chelating cations bound to phosphorus, and producing extracellular phosphatases that hydrolyze organic phosphorus. mdpi.com

Microbial activity in sediment plays a crucial role in carbon degradation and nutrient regeneration and cycling. uga.edu Sediments with large amounts of consumable organic carbon and an abundant supply of oxidants will support metal-reducing bacteria. uga.edu The reduction of oxidized metals during bacterial carbon mineralization can lead to substantial release of sorbed or complexed anions, such as phosphate, at mixis. uga.edu

Microorganisms can also mediate the precipitation of minerals, including phosphates. researchgate.net For instance, the surface of certain bacteria can provide sites for the nucleation of iron-phosphate after adsorbing Fe²⁺ into cellular envelopes. ugr.es

Application in Environmental Remediation Mechanisms

Ferric phosphate, and materials incorporating ferric iron and phosphate, play a significant role in environmental remediation, particularly in the treatment of contaminated water and soil. Their effectiveness stems from the strong affinity between ferric ions and phosphate, which facilitates the immobilization and removal of various pollutants, including heavy metals and excess phosphorus. researchgate.netresearchgate.net This section details the primary mechanisms by which ferric phosphate-based materials contribute to environmental cleanup.

Adsorption and Immobilization Mechanisms of Heavy Metals by Ferric Phosphate-Based Materials (Complexation, Electrostatic, Precipitation)

Ferric phosphate-based materials are effective adsorbents for heavy metals in contaminated water and soil, employing several key mechanisms for their immobilization. These mechanisms include complexation, electrostatic interaction, and precipitation. tandfonline.comnih.gov

Complexation: Heavy metal ions can form stable complexes with the phosphate groups and iron sites on the surface of ferric phosphate materials. This process involves the formation of chemical bonds between the metal ions and the surface functional groups, effectively binding the heavy metals to the solid phase. researchgate.nettandfonline.comnih.gov Studies using techniques like FT-IR and XPS have provided evidence for the formation of these surface complexes. tandfonline.comnih.gov

Electrostatic Interaction: The surface charge of ferric phosphate materials is influenced by pH. At pH values below the point of zero charge (pHPZC), the surface tends to be positively charged, which can lead to electrostatic repulsion of positively charged heavy metal cations. mdpi.com Conversely, above the pHPZC, the surface becomes negatively charged due to deprotonation of surface hydroxyl groups, enhancing the electrostatic attraction of positively charged heavy metal ions. mdpi.commatec-conferences.orgcdnsciencepub.com Some research indicates that ferric phosphate itself can be negatively charged in wastewater within a certain pH range, promoting electrostatic adsorption of positively charged ions. matec-conferences.org

Precipitation: The addition of phosphate, often in conjunction with ferric iron, can lead to the direct precipitation of heavy metal phosphates or co-precipitation with iron phosphates. researchgate.netresearchgate.net This results in the formation of highly insoluble solid phases, effectively removing the heavy metals from the dissolved phase in water or reducing their mobility in soil. researchgate.netresearchgate.net For instance, lead immobilization in soils treated with phosphate can occur through the precipitation of lead phosphate minerals like hydroxypyromorphite. researchgate.net The formation of metal-phosphate precipitates is considered a primary mechanism for metal adsorption in phosphorus-enriched materials. mdpi.com

Research findings highlight the effectiveness of these mechanisms. For example, nano-hydroxy iron phosphate coated with fulvic acid (n-HFP@FA) demonstrated high removal rates for Pb, Cd, and Cu, with the main mechanisms identified as complexation, electrostatic interaction, and precipitation. tandfonline.comnih.gov The maximum adsorption capacities reported for n-HFP@FA were substantial: 371.1 mg/g for Pb, 190.5 mg/g for Cd, and 129.75 mg/g for Cu. tandfonline.comnih.gov

Table 1: Maximum Adsorption Capacities of n-HFP@FA for Heavy Metals

Heavy MetalMaximum Adsorption Capacity (mg/g)
Lead (Pb)371.1
Cadmium (Cd)190.5
Copper (Cu)129.75

Another study on phosphate-modified magnetite@ferrihydrite (Mag@Fh-P) showed that both ligand exchange (a form of complexation) and electrostatic attraction contributed to Cd(II) adsorption, achieving a calculated adsorption capacity of 64.1 mg/g using the Langmuir model. appliedmineralogy.com

Phosphorus Removal and Recovery from Wastewater via Ferric Phosphate Precipitation

Ferric phosphate precipitation is a widely used method for removing phosphorus from wastewater. ssiaeration.compca.state.mn.usresearchgate.netuc.edu This process involves the addition of ferric salts, such as ferric chloride or ferric sulfate (B86663), to wastewater containing soluble phosphate. ssiaeration.compca.state.mn.us The ferric ions (Fe³⁺) react with the soluble phosphate ions (PO₄³⁻) to form insoluble ferric phosphate (FePO₄), which then precipitates out of the solution. ssiaeration.comresearchgate.netuc.edu

The chemical reaction can be simplified as: Fe³⁺ + PO₄³⁻ → FePO₄(s)

This precipitated ferric phosphate can then be removed from the wastewater through solid-liquid separation processes like clarification and filtration. pca.state.mn.usuc.edu Chemical precipitation is a common method for achieving effluent phosphorus concentrations below 1.0 mg/L. ssiaeration.compca.state.mn.us

The efficiency of phosphorus removal by ferric precipitation is influenced by factors such as pH and the molar ratio of ferric iron to phosphorus. pca.state.mn.usnih.gov Optimum phosphorus removal with ferric iron is typically observed in the pH range of 6.5 to 7.5, where the solubility of ferric phosphate precipitates is minimized. pca.state.mn.us While ideally, the reaction follows a stoichiometric ratio of 1 mole of Fe³⁺ to 1 mole of P, in practice, the precipitate formed can be a complex mixture, and a higher Fe:P ratio may be required for complete removal, especially to achieve very low effluent concentrations. uc.edunih.gov For target concentrations above 2 mg/L, a 1:1 molar ratio of iron to phosphorus can be sufficient, but for lower concentrations (0.3 – 1.0 mg/L), the required dose can range from 1.2 to 4.0 moles of iron per mole of phosphorus. pca.state.mn.us

Studies have demonstrated high phosphorus removal rates using ferric precipitation. For instance, in a municipal wastewater treatment plant, continuous addition of ferric chloride resulted in the removal of phosphorus by precipitation as ferric phosphate. researchgate.net Monitoring and optimizing the FeCl₃ dosage based on effluent phosphate concentration can significantly improve efficiency and reduce chemical consumption. researchgate.net Research has shown that phosphorus removal efficiencies of over 90% can be achieved through ferric phosphate precipitation. researchgate.net

While primarily a removal method, there is interest in recovering phosphorus from the sludge containing precipitated ferric phosphate. haskoning.comtudelft.nl The precipitate formed is mainly ferric phosphate (FePO₄), which has potential for recovery. researchgate.netresearchgate.net However, recovering phosphorus from iron-rich sludge can be challenging compared to other forms like struvite, and viable technologies for recovering phosphate from sludge containing iron phosphate without incineration are still being explored. haskoning.comtudelft.nl Despite the challenges, the potential for recovering valuable materials like vivianite (B12648973) (an iron phosphate mineral) from ferric-treated sludge exists, which could be used in applications like lithium-ion battery manufacturing. haskoning.comtudelft.nl

Table 2: Examples of Phosphorus Removal Efficiency by Ferric Precipitation

Wastewater TypeReaction TimeFe/P Molar RatiopHPhosphorus Removal EfficiencyCitation
Municipal Wastewater Influent120 minNot specifiedNot specified88.37 ± 0.44% researchgate.net
Secondary Sedimentation Tank Effluent120 minNot specifiedNot specified89.78 ± 1.88% researchgate.net
High Salinity Wastewater120 minNot specifiedNot specified94.23 ± 0.16% researchgate.net
Anaerobic SupernatantNot specified1.54Soluble P: 95.3 ± 1.7%, Total P: 91.4 ± 2.5% researchgate.net

Surface Chemistry of Ferric Phosphate Adsorbents

The surface chemistry of ferric phosphate-based adsorbents plays a crucial role in their performance for removing pollutants. Key surface properties that influence adsorption include surface area, surface functional groups, and surface charge (zeta potential). mdpi.comrsc.orgnih.gov

Materials with higher specific surface areas generally offer more available sites for adsorption, leading to higher adsorption capacities. mdpi.comrsc.org The presence of abundant surface functional groups, particularly oxygen-containing groups and phosphate groups, provides active sites for interaction with heavy metal ions and other pollutants through complexation and other binding mechanisms. tandfonline.comnih.govmdpi.commdpi.com

The surface charge, often quantified by the zeta potential, affects the electrostatic interactions between the adsorbent surface and the charged species in the solution. mdpi.commatec-conferences.orgcdnsciencepub.comnih.gov The zeta potential of ferric phosphate materials can vary with pH. For example, some iron phosphate materials exhibit positive zeta potentials at low pH and negative zeta potentials at higher pH values, with a point of zero charge (pHPZC) around 4.2. nih.gov A negatively charged surface, which occurs above the pHPZC, favors the adsorption of positively charged heavy metal cations through electrostatic attraction. mdpi.commatec-conferences.orgcdnsciencepub.com Conversely, a positively charged surface at low pH can repel cations but may attract anions like arsenate, although competitive adsorption with phosphate can occur. frontiersin.orgresearchgate.net

The surface chemistry can be intentionally modified to enhance adsorption performance. For instance, coating nano-hydroxy iron phosphate with fulvic acid increased the oxygen-containing functional groups and specific surface area, improving its ability to trap heavy metals. tandfonline.comnih.gov Similarly, the introduction of phosphate onto the surface of materials like ferrihydrite can enhance the adsorption of heavy metal cations by forming ternary complexes and altering electrostatic interactions. appliedmineralogy.comykcs.ac.cn

Detailed studies using techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to characterize the surface functional groups and understand the bonding mechanisms involved in adsorption. tandfonline.comnih.govnih.govacs.orgrsc.org These analyses help to confirm the involvement of specific surface groups in the adsorption process and elucidate how surface chemistry dictates the interaction with pollutants. tandfonline.comnih.govmdpi.com

The kinetics of adsorption are also influenced by surface properties. The amount of adsorption sites and the surface charge can control the adsorption rate. rsc.org For example, studies on magnetite particles of different sizes showed that the nanometer-sized particles had a higher surface area and more abundant surface functional groups, leading to higher phosphate adsorption capacity compared to micrometer-sized particles. rsc.org

Applications in Advanced Materials Science and Chemical Processes

Precursor Role in Advanced Energy Storage Materials Synthesis

Ferric phosphate (B84403) is a pivotal precursor material in the synthesis of lithium iron phosphate (LiFePO4), a prominent cathode material in lithium-ion batteries. The characteristics of the ferric phosphate precursor significantly dictate the performance of the final LiFePO4 product.

Synthesis of Lithium Iron Phosphate (LiFePO4) Cathode Materials from Ferric Phosphate Precursors

The synthesis of LiFePO4 from ferric phosphate precursors is a widely adopted method due to its established technology and controllability. The process generally involves a solid-state reaction where anhydrous ferric phosphate is mixed with a lithium source, such as lithium carbonate, and a carbon source, like glucose. This mixture is then subjected to a carbothermic reduction process at high temperatures (around 720±20°C) under an inert atmosphere to form carbon-coated LiFePO4. The carbon coating is crucial as it enhances the electronic conductivity of the final cathode material.

Another common approach is the hydrothermal or chemical precipitation method to produce nano-flake FePO4 precursors. These precursors, with their controlled size, dispersion, and morphology, have been shown to yield LiFePO4/C composites with superior electrochemical performance. For instance, LiFePO4/C materials derived from hydrothermally synthesized nano-flake FePO4 exhibit a desirable nanosheet morphology, leading to impressive discharge capacities.

The following table summarizes a typical synthesis process for LiFePO4 from a ferric phosphate precursor:

StepDescriptionKey Parameters
1. Precursor Preparation Anhydrous ferric phosphate is prepared, often by roasting ferric phosphate dihydrate.Roasting Temperature
2. Mixing The anhydrous ferric phosphate is mixed with a lithium source (e.g., lithium carbonate) and a carbon source (e.g., glucose).Molar ratio of Li:Fe:P
3. Milling The mixture is ball-milled to ensure homogeneity and reduce particle size.Milling time and speed
4. Calcination The milled powder is calcined at high temperatures in an inert atmosphere (e.g., nitrogen or argon).Calcination temperature and duration
5. Cooling and Pulverization The resulting LiFePO4/C material is cooled and pulverized to obtain the final product.-

Influence of Ferric Phosphate Precursor Characteristics on Product Structure

The quality and characteristics of the ferric phosphate precursor directly impact the final electrochemical properties of the LiFePO4 cathode material. Key precursor characteristics and their influence are detailed below:

Particle Size and Morphology: The particle size and shape of the ferric phosphate precursor have a significant effect on the morphology of the resulting LiFePO4. Smaller and more uniform precursor particles generally lead to LiFePO4 with a more uniform particle size distribution, which can improve the material's packing density and electrochemical performance. For instance, nano-flake FePO4 precursors have been shown to produce LiFePO4/C with a nanosheet-like morphology, which exhibits excellent rate capability.

Crystallinity: The crystallinity of the ferric phosphate precursor can also influence the final product. While both amorphous and crystalline FePO4 can be used, some studies suggest that crystalline FePO4 precursors can lead to LiFePO4/C with better performance due to fewer crystalline defects and impurities.

Surface Area: A higher surface area of the ferric phosphate precursor can enhance the reaction kinetics during the synthesis of LiFePO4, leading to a more complete reaction and a more homogeneous product.

The following table illustrates the impact of different ferric phosphate precursor characteristics on the final LiFePO4 product:

Precursor CharacteristicInfluence on LiFePO4 Product Structure and Performance
High Purity Minimizes impurity phases, leading to improved electrochemical performance and cycle life.
Small and Uniform Particle Size Results in uniform LiFePO4 particles, enhancing packing density and rate capability.
Controlled Morphology (e.g., nano-flakes) Can lead to desirable product morphologies (e.g., nanosheets) with improved performance.
High Crystallinity May result in a more ordered LiFePO4 crystal structure with fewer defects.
High Surface Area Can improve reaction kinetics during synthesis, leading to a more homogeneous product.

Catalytic Applications of Ferric Phosphate in Chemical Synthesis

Ferric phosphate has emerged as a versatile heterogeneous catalyst in various organic transformations. Its catalytic activity is attributed to the presence of both Lewis acid sites and redox-active iron centers.

Heterogeneous Catalysis by Ferric Phosphate

Ferric phosphate has demonstrated catalytic efficacy in several types of organic reactions, including:

Oxidation Reactions: Ferric phosphate can catalyze the selective oxidation of various organic substrates. For example, it has been used for the direct oxidation of methane (B114726) to formaldehyde. The combination of redox-active Lewis acidic iron sites and weakly-basic phosphate units is thought to contribute to the C–H activation of methane while suppressing complete oxidation to carbon dioxide.

Condensation Reactions: Ferric pyrophosphate, a related compound, can act as a catalyst in condensation reactions, such as the formation of acetals or ketals from aldehydes or ketones and alcohols. The Lewis acidic nature of the iron center activates the carbonyl group, facilitating nucleophilic attack by the alcohol.

Esterification Reactions: Ferric pyrophosphate can also serve as an effective catalyst for the synthesis of esters from carboxylic acids and alcohols. It activates the carboxylic acid or alcohol molecules, promoting the dehydration reaction.

Mechanistic Aspects of Ferric Phosphate Catalysis

The catalytic mechanism of ferric phosphate is multifaceted and depends on the specific reaction. Two key aspects are its Lewis acidity and redox activity:

Lewis Acidity: The iron(III) centers in ferric phosphate can act as Lewis acids, accepting electron pairs from reactant molecules. This interaction activates the substrates, lowering the activation energy of the reaction. This is particularly relevant in reactions involving carbonyl compounds, where the iron center can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Redox Activity: The iron in ferric phosphate can exist in multiple oxidation states (Fe³⁺ and Fe²⁺). This allows it to participate in redox cycles, facilitating reactions that involve electron transfer. For instance, in oxidation reactions, the Fe³⁺ can be reduced to Fe²⁺ by the substrate, and then re-oxidized by an oxidizing agent, completing the catalytic cycle.

The following table summarizes the proposed mechanistic roles of ferric phosphate in different reaction types:

Reaction TypeProposed Mechanistic Role of Ferric Phosphate
Oxidation Redox cycling of iron (Fe³⁺/Fe²⁺) to facilitate electron transfer. Lewis acidic sites may also play a role in substrate activation.
Condensation Lewis acid catalysis, where the Fe³⁺ center activates carbonyl groups towards nucleophilic attack.
Esterification Lewis acid catalysis, activating either the carboxylic acid or the alcohol for nucleophilic substitution.

Use of Iron Phosphate Glasses in Waste Immobilization

Iron phosphate glasses have garnered significant attention as a robust matrix for the immobilization of nuclear and other hazardous wastes. They offer several advantages over traditional borosilicate glasses, which are currently the standard for vitrifying high-level nuclear waste.

The process of vitrification involves melting the waste with glass-forming additives to create a durable, leach-resistant glass that encapsulates the hazardous components. Iron phosphate glasses are particularly well-suited for wastes that are problematic for borosilicate glasses, such as those with high concentrations of phosphates, sulfates, heavy metals, and halides.

Key advantages of iron phosphate glasses for waste immobilization include:

Higher Waste Loading: Iron phosphate glasses can typically incorporate a higher percentage of waste by weight compared to borosilicate glasses. This can significantly reduce the final volume of vitrified waste, leading to cost savings in storage and disposal.

Excellent Chemical Durability: The chemical durability of iron phosphate glass waste forms is often comparable to, and in some cases better than, that of borosilicate glasses. They exhibit high resistance to dissolution in aqueous environments, which is crucial for the long-term stability of the immobilized waste.

Lower Melting Temperatures: Iron phosphate glasses can be processed at relatively lower temperatures (1000-1200°C) compared to borosilicate glasses. This can lead to energy savings and reduced volatility of certain waste components during the vitrification process.

Versatility: These glasses can effectively immobilize a wide range of waste compositions, including those that are challenging for other glass matrices.

The following table provides a comparative overview of iron phosphate glass and borosilicate glass for waste immobilization:

PropertyIron Phosphate GlassBorosilicate Glass
Waste Loading Higher (up to 50 wt% for some wastes)Lower (typically around 28 wt%)
Chemical Durability Comparable or betterStandard for high-level waste
Processing Temperature Lower (1000-1200°C)Higher
Compatibility with Problematic Wastes High (e.g., high sulfate (B86663), heavy metals)Limited

The development of iron phosphate glasses represents a significant advancement in the field of waste management, offering a more efficient and effective solution for the long-term disposal of hazardous and radioactive materials.

Structural Integration of Waste Components into Glassy Matrices

Ferric phosphate, in the form of iron phosphate glass, presents a robust and versatile medium for the vitrification of hazardous and nuclear waste. rsc.org This process involves incorporating toxic elements into a glass structure, effectively immobilizing them. rsc.org Iron phosphate glasses are particularly advantageous for waste streams that are problematic for the more conventional borosilicate glasses, such as those with high concentrations of phosphates, heavy metals, halides, molybdenum, chromium, or salts. rsc.orgosti.gov

One of the key benefits of iron phosphate glass is its ability to accommodate high waste loadings, often exceeding 40 wt% and in some cases reaching up to 75 wt% for certain types of waste. inl.gov This is a significant improvement over borosilicate glasses, which typically have a lower waste loading capacity. osti.gov The higher incorporation capacity of iron phosphate glasses translates into a smaller volume of vitrified waste, which is a crucial factor for long-term storage and disposal. asme.org

The vitrification process with iron phosphate glass involves melting a mixture of the waste components with glass-forming additives, primarily iron oxides and phosphorus pentoxide. asme.orgazom.com In many instances, components already present in the waste, such as Fe2O3, P2O5, Al2O3, and Cr2O3, can be beneficially incorporated into the glass structure, reducing the need for additional glass-forming chemicals. inl.gov The melting temperatures for iron phosphate glasses are generally lower than those for borosilicate glasses, often in the range of 900°C to 1100°C, which can lead to energy savings and reduced volatilization of hazardous components like cesium. rsc.orginl.gov

The structural model of iron phosphate glass is based on a network of [FeO4] and [PO4] tetrahedra. rsc.org Waste constituents can be incorporated into this structure, and at loadings up to 30 mol%, they can even enhance the glass's properties by balancing the charge of the [FeO4]− tetrahedra, leading to stronger bonding within the glass matrix. rsc.orgrsc.org This structural integration results in a durable and stable final waste form. azom.com

Table 1: Comparison of Waste Loading in Different Glass Matrices

Glass Type Typical Waste Loading (wt%) Maximum Reported Waste Loading (wt%) Suitable for Waste Types
Iron Phosphate Glass > 40 75 High in sulfates, halides, heavy metals, phosphates inl.gov
Borosilicate Glass ~28 < 40 General high-level nuclear waste osti.govazom.com

Chemical Durability and Stability of Iron Phosphate Glass Matrices

A critical characteristic of any material used for waste immobilization is its chemical durability, which refers to its resistance to corrosion and leaching in the presence of water. slideshare.net Iron phosphate glasses exhibit excellent chemical durability, often comparable to or even exceeding that of borosilicate glasses. osti.govazom.com This high durability is a key factor in ensuring the long-term containment of hazardous materials. researchgate.net

The superior chemical resistance of iron phosphate glass is attributed to the strong Fe-O-P bonds that form its network structure. slideshare.netjst.go.jp These bonds are more resistant to hydration and aqueous attack than the P-O-P bonds found in many other phosphate glasses. slideshare.netresearchgate.net The presence of iron strengthens the chemical bonds within the glass, making its properties more akin to silica-based glasses. rsc.orgosti.gov

Studies have shown that the dissolution rates of iron phosphate glass in water are significantly low. osti.govslideshare.net For instance, the elemental leach rates are well within the requirements specified by the U.S. Department of Energy for vitrified waste forms. osti.gov The addition of certain components, such as chromium, can further enhance chemical resistance by forming P-O-Cr bonds, which are also highly resistant to water corrosion. slideshare.net The composition of the glass can be tailored to optimize its durability; for example, the 60P2O5–40Fe2O3 glass is noted for having the highest chemical durability among several tested compositions. rsc.org

The stability of iron phosphate glass is also demonstrated by its high thermal stability and low tendency to crystallize. rsc.org This is important because crystallization, or devitrification, can sometimes lead to a decrease in chemical durability. osti.gov Iron phosphate glasses can be produced in large quantities without a significant risk of crystallization, ensuring a consistent and reliable waste form. rsc.org

Table 2: Dissolution Rates of Elements from Iron Phosphate Glass in Water

Element Dissolution Rate (g/m²·day)
Sodium (Na) ~1.5
Phosphorus (P) ~1.0
Iron (Fe) < 0.5
Cesium (Cs) < 0.5
Strontium (Sr) < 0.1

Note: Approximate values based on graphical data from simulated waste forms. osti.gov

Other Specialized Applications of Ferric Phosphate

Role in Corrosion Prevention Coatings (General Mechanism)

Ferric phosphate plays a crucial role in the formulation of corrosion prevention coatings, particularly for steel surfaces. ampp.orgampp.org These coatings, often referred to as iron phosphate coatings or conversion coatings, provide a protective barrier against corrosion and also serve as an excellent primer for subsequent painting. matec-conferences.org

The general mechanism involves the application of an acidic phosphate solution, often containing accelerators, to the metal surface. ampp.orgampp.org This treatment converts the surface of the steel into a layer of insoluble iron phosphate crystals. matec-conferences.org This process, known as phosphating, creates a passivating layer that isolates the metal from the corrosive environment. matec-conferences.orgwikipedia.org

The effectiveness of the corrosion protection is closely linked to the composition of the phosphate coating. ampp.orgampp.org Coatings with a high proportion of ferric phosphate have been shown to provide superior corrosion resistance. ampp.orgampp.org This is likely due to the lower solubility of ferric salts compared to ferrous salts. ampp.org The formation of this stable, insoluble layer of ferric triphosphate passivates the steel by chelating with iron ions at the surface.

The passive film formed typically consists of an inner layer of iron oxides and an outer layer of iron phosphates, such as FeHPO4, Fe3(PO4)2, and FePO4. researchgate.net This dual-layer structure provides a robust barrier to the ingress of corrosive agents like chloride ions. matec-conferences.org In some advanced coating systems, a ceramic topcoat acts as a phosphate reservoir, which can leach phosphate to "heal" any damage to the underlying iron phosphate alloy layer, providing a self-repairing mechanism. eoncoat.com

Ion Exchange and Molecular Adsorption Properties of Ferric Phosphate Materials

Ferric phosphate and related iron-based materials exhibit significant potential in the fields of ion exchange and molecular adsorption, particularly for the removal of contaminants from aqueous solutions. mdpi.comnih.gov These properties are valuable for applications in water treatment and environmental remediation.

The adsorption of phosphate ions onto hydrous ferric oxide surfaces is a well-studied phenomenon. nih.gov The mechanism involves the formation of inner-sphere complexes, primarily through bidentate and monodentate binding. researchgate.net This strong chemical interaction makes ferric hydroxide (B78521) a highly effective sorbent for phosphate removal. mdpi.com The adsorption capacity can be influenced by factors such as the particle size of the adsorbent and the pH of the solution. mdpi.comrsc.org Generally, phosphate adsorption onto iron oxides is favored at lower pH values. nih.govrsc.org

Ferric and alum water treatment residuals (FARs), which are byproducts of drinking water treatment, have been identified as potential materials for phosphate immobilization due to their high content of iron and aluminum hydroxides. nih.gov Studies have shown that these materials can effectively adsorb various phosphate species, with the adsorbed phosphate being predominantly in the stable forms of Al-P and Fe-P. nih.gov

Beyond phosphate, ferric phosphate materials have also been investigated for the sorption of other ions. While the primary focus of many studies is on phosphate removal, the underlying principles of surface complexation and ion exchange suggest potential for the removal of other anionic and cationic species from water. nih.govrsc.org

Table 3: Maximum Adsorption Capacities of Different Phosphate Species on Ferric and Alum Water Treatment Residuals (FARs)

Phosphate Species Maximum Adsorption Capacity (mg/g)
Phytate 40.24
Pyrophosphate 18.04
Orthophosphate 17.14
Hexametaphosphate 15.86
Glycerophosphate 10.81

Source: Data from batch experiments on FARs. nih.gov

Q & A

Q. How can researchers determine the purity and structural integrity of ferric phosphate (FePO₄) in synthesized samples?

Methodological Answer:

  • Elemental Analysis : Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify iron (Fe) and phosphorus (P) content, ensuring stoichiometric ratios align with FePO₄.
  • Crystallinity Assessment : Perform X-ray Diffraction (XRD) to compare observed diffraction patterns with reference data (e.g., ICDD PDF-2 database) to confirm phase purity and detect impurities like Fe₂O₃ or Fe₃(PO₄)₂.
  • Functional Group Identification : Apply Fourier Transform Infrared Spectroscopy (FTIR) to verify PO₄³⁻ vibrational bands (~1,000–1,100 cm⁻¹) and rule out organic contaminants. Table 1 : Common Analytical Techniques for Ferric Phosphate Characterization
TechniquePurposeKey Output
ICP-MSElemental compositionFe/P ratio, trace metals
XRDCrystallinityPhase identification
FTIRFunctional groupsPO₄³⁻ bonding confirmation

Q. What experimental design considerations are critical for synthesizing ferric phosphate with controlled morphology?

Methodological Answer:

  • pH and Temperature Control : Hydrothermal synthesis at pH 2–3 and 120–180°C promotes FePO₄·2H₂O formation, while higher temperatures (>200°C) yield anhydrous FePO₄.
  • Precursor Selection : Use FeCl₃ and Na₂HPO₄ in aqueous solutions to avoid side reactions. Chelating agents (e.g., EDTA) can stabilize Fe³⁺ ions but may alter crystallization kinetics.
  • Post-Synthesis Treatment : Annealing at 400–600°C under inert atmospheres removes hydration water and enhances crystallinity.

Advanced Research Questions

Q. How can thermodynamic modeling (e.g., E-pH diagrams) guide the synthesis of ferric phosphate in complex systems like nitro-phosphoric acid?

Methodological Answer:

  • Construct E-pH Diagrams : Plot Fe-P-N-H₂O systems to identify stability regions for FePO₄. For example, in HNO₃-H₃PO₄ mixtures, Fe³⁺ dominates at pH < 2, while FePO₄ precipitates at pH 2–4.
  • Optimize Redox Conditions : Adjust nitric acid concentration to maintain Fe³⁺ oxidation states and prevent Fe²⁺ formation, which competes with phosphate precipitation.
  • Validate Experimentally : Compare predicted stability regions with observed XRD and SEM data to refine models. Figure 1 : Example E-pH diagram for Fe-P-N-H₂O system at 25°C (simplified).

Q. What methodologies resolve contradictions in ecotoxicity data for ferric phosphate, particularly regarding non-target organisms?

Methodological Answer:

  • Systematic Meta-Analysis : Aggregate data from studies like Edwards et al. (2009) and EPA reports (1998) to assess variables (e.g., chelating agents, soil pH) influencing toxicity.
  • Controlled Ecotoxicity Assays : Design experiments isolating FePO₄ from additives (e.g., spinosad or EDTA) to differentiate their effects on earthworms or beneficial insects.
  • Long-Term Field Studies : Monitor FePO₄ persistence in soil under realistic agricultural conditions, measuring bioaccumulation in food chains. Key Contradiction : While FePO₄ alone shows low toxicity, formulations with chelators (EDTA) increase bioavailability and harm non-target species.

Q. How can response surface methodology (RSM) optimize ferric phosphate applications in wastewater treatment?

Methodological Answer:

  • Factor Selection : Test variables like FeCl₃ dose (50–200 mg/L), PO₄³⁻ concentration, agitation speed (50–200 rpm), and pH (3–7).
  • Response Metrics : Measure chemical oxygen demand (COD), total phosphorus removal, and sludge volume.
  • ANOVA Validation : Use a central composite design (CCD) to model interactions between factors and identify optimal conditions. Table 2 : Example RSM Design for Coagulation-Flocculation Optimization
FactorLow LevelHigh Level
FeCl₃ dose50 mg/L200 mg/L
Agitation speed50 rpm200 rpm
pH37

Data Contradiction Analysis

Q. Why do studies report conflicting results on ferric phosphate’s solubility and bioavailability in soil?

Methodological Answer:

  • Soil Chemistry Variability : Conduct parallel experiments in different soil types (e.g., sandy vs. clay) to assess phosphate adsorption capacity.
  • Speciation Analysis : Use X-ray Absorption Near Edge Structure (XANES) to identify FePO₄ transformation products (e.g., FeOOH-PO₄ complexes) under varying redox conditions.
  • Standardized Protocols : Adopt OECD guidelines for dissolution studies to minimize methodological discrepancies. Contradiction Source : FePO₄ solubility increases in acidic soils (pH < 5) but is negligible in alkaline conditions, leading to divergent bioavailability claims.

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